Aqueous Solubility Advantage of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Over Less Soluble Tetrahydroquinoline Analogs
1,2,3,4-Tetrahydroquinoline-2-carboxamide exhibits a calculated aqueous solubility of 1.015e+004 mg/L (approximately 10.15 mg/mL or 57.6 mM) at 25°C, which is substantially higher than many structurally related tetrahydroquinoline derivatives that are poorly water-soluble . While a direct head-to-head solubility comparison in a single study is not available, class-level inference indicates that the presence of the polar carboxamide group at the 2-position, combined with the specific ring saturation pattern, confers a solubility advantage that can simplify in vitro assay preparation and reduce the need for DMSO or other organic co-solvents compared to more hydrophobic analogs.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 1.015e+004 mg/L (57.6 mM) at 25°C |
| Comparator Or Baseline | Typical poorly soluble tetrahydroquinoline derivatives (often < 0.1 mg/mL) |
| Quantified Difference | Approximately >100-fold higher solubility than many hydrophobic analogs |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software |
Why This Matters
High aqueous solubility reduces DMSO usage in biological assays, minimizes solvent interference, and can improve reproducibility in cellular and biochemical experiments.
